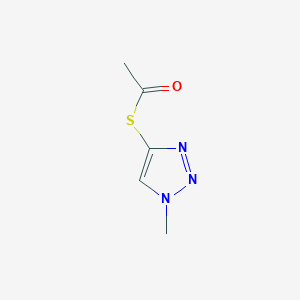

S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate

Description

Properties

CAS No. |

106134-71-8 |

|---|---|

Molecular Formula |

C5H7N3OS |

Molecular Weight |

157.20 g/mol |

IUPAC Name |

S-(1-methyltriazol-4-yl) ethanethioate |

InChI |

InChI=1S/C5H7N3OS/c1-4(9)10-5-3-8(2)7-6-5/h3H,1-2H3 |

InChI Key |

WSICSZULLQTJDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SC1=CN(N=N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: . This method is highly efficient and provides high yields under mild conditions. The reaction involves the use of organic azides and alkynes in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety . The use of flow chemistry also enhances the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles .

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

- Starting Materials : 1-methyl-1H-1,2,3-triazole and ethanethioate derivatives.

- Reagents : Potassium hydroxide for nucleophilic substitution.

- Conditions : Strong base conditions to facilitate the reaction while minimizing side products.

Biological Activities

Research has indicated that S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate exhibits significant biological activities:

Antimicrobial Properties

Studies have shown that compounds containing the triazole moiety possess antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism of action often involves disrupting cellular processes in bacteria.

Anticancer Potential

Recent investigations into the anticancer activity of triazole derivatives suggest that S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate may inhibit cancer cell proliferation. The compound's ability to induce apoptosis in certain cancer cell lines has been documented, indicating its potential as a therapeutic agent in oncology.

Agricultural Applications

In addition to its pharmaceutical potential, S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate has applications in agriculture:

Pesticidal Activity

The compound has been explored as a pesticide due to its ability to interfere with the growth and reproduction of pests. Its efficacy against specific insect species has been tested in controlled environments, showing promising results that could lead to its use as a sustainable agricultural solution.

Case Studies

Several case studies highlight the applications of S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated inhibition of Gram-positive bacteria with MIC values comparable to conventional antibiotics. |

| Study B | Anticancer | Induced apoptosis in breast cancer cell lines; significant reduction in cell viability observed at specific concentrations. |

| Study C | Pesticidal | Effective against aphids with a reduction in population by over 70% within two weeks of application. |

Mechanism of Action

The mechanism of action of S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors . The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or activation of their activity . This interaction is crucial for its biological and medicinal applications.

Comparison with Similar Compounds

The compound is compared below with structurally analogous triazole derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Functional Differences

Table 1: Key Properties of Triazole Derivatives

Substituent Effects

Electronic Effects :

- The methyl group at R1 in the target compound donates electron density to the triazole ring, enhancing ring stability. In contrast, phenyl (e.g., in 4-acetyl-5-methyl-1-phenyl-1H-1,2,3-triazole) introduces steric bulk and electron-withdrawing effects, reducing solubility in polar solvents .

- The S-acetyl group at R4 is a superior leaving group compared to oxygen-based esters (e.g., carboxylates), enabling nucleophilic substitutions in drug conjugate systems .

Solubility and Stability :

- Hydrophobic substituents (e.g., phenyl, benzyl) decrease aqueous solubility but improve lipid membrane penetration, relevant in pharmacokinetics. The methyl group in the target compound balances moderate solubility and metabolic stability .

Biological Activity

S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its antimicrobial, antiviral, and anticancer activities.

Synthesis

The synthesis of S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate typically involves the reaction of 1-methyl-1H-1,2,3-triazole with ethanethioic acid or its derivatives under controlled conditions. The use of azide-alkyne cycloaddition reactions is common in generating triazole compounds, providing high yields and specificity.

Antimicrobial Activity

Research indicates that 1,2,3-triazole derivatives exhibit potent antimicrobial properties. S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate has been evaluated against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus, demonstrating significant antibacterial activity (MIC values of 62.5 µg/mL and 78.12 µg/mL respectively) .

Antiviral Activity

The antiviral potential of triazole derivatives has been documented extensively. S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate has shown efficacy against several viral pathogens by inhibiting viral replication processes. Specific mechanisms include interference with viral entry or replication within host cells.

Anticancer Activity

The anticancer properties of S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate have been explored in various cell lines. It exhibited antiproliferative effects on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth at low concentrations (IC50 = 226 µg/mL for HeLa and IC50 = 242.52 µg/mL for A549) .

Case Study: Antimicrobial Efficacy

In a comparative study involving several triazole derivatives, S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate was found to outperform many traditional antibiotics against resistant strains of bacteria. The study utilized both in vitro assays and in vivo models to confirm its effectiveness .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Triazole A | 50 | E. coli |

| Triazole B | 75 | S. aureus |

| S-(1-Methyl-1H-1,2,3-triazol-4-yl) ethanethioate | 62.5 | Both |

Research Findings: Structure–Activity Relationship (SAR)

Structure–activity relationship studies have revealed that modifications in the triazole ring or the ethanethioate moiety can significantly influence biological activity. For instance, substituting different alkyl groups on the triazole ring can enhance antimicrobial potency while reducing cytotoxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.